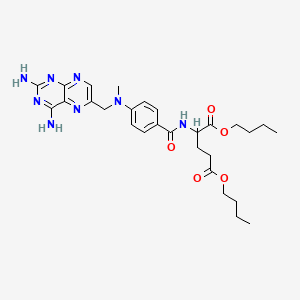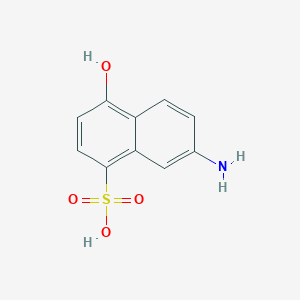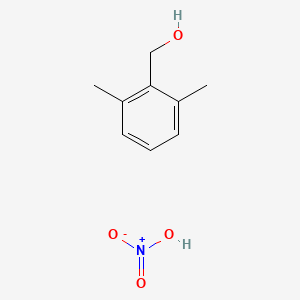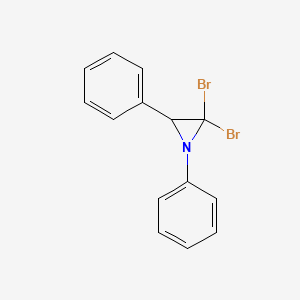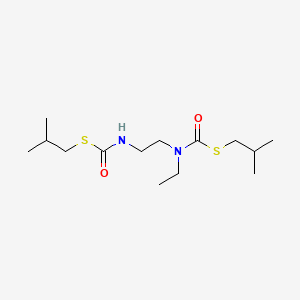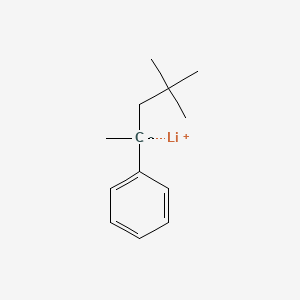
lithium;4,4-dimethylpentan-2-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;4,4-dimethylpentan-2-ylbenzene is an organolithium compound that features a benzene ring substituted with a 4,4-dimethylpentan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4,4-dimethylpentan-2-ylbenzene typically involves the lithiation of 4,4-dimethylpentan-2-ylbenzene. This can be achieved by reacting 4,4-dimethylpentan-2-ylbenzene with a strong base such as n-butyllithium in an aprotic solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to minimize the risks associated with handling reactive intermediates. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;4,4-dimethylpentan-2-ylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the organolithium compound to form new carbon-carbon bonds.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: New organolithium compounds or other substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, lithium;4,4-dimethylpentan-2-ylbenzene is used as a strong base and nucleophile. It can deprotonate weak acids and participate in nucleophilic addition and substitution reactions, making it valuable for constructing complex organic molecules.
Biology
While not commonly used directly in biological research, derivatives of this compound can be employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine
The compound itself is not typically used in medicine, but its derivatives may serve as intermediates in the synthesis of drugs and other therapeutic agents.
Industry
In the materials science industry, this compound can be used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism by which lithium;4,4-dimethylpentan-2-ylbenzene exerts its effects is primarily through its role as a nucleophile and base. The lithium atom in the compound is highly reactive and can readily form new bonds with electrophiles. This reactivity is exploited in various chemical reactions to construct new molecules and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium;phenylmethane: Another organolithium compound with a benzene ring, but with a simpler alkyl substituent.
Lithium;4-methylpentan-2-ylbenzene: Similar structure but with a single methyl group instead of two.
Lithium;4,4-dimethylhexan-2-ylbenzene: Similar structure but with a longer alkyl chain.
Uniqueness
Lithium;4,4-dimethylpentan-2-ylbenzene is unique due to the presence of the 4,4-dimethylpentan-2-yl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis, where such steric effects can be used to control the outcome of reactions.
Eigenschaften
CAS-Nummer |
42052-95-9 |
|---|---|
Molekularformel |
C13H19Li |
Molekulargewicht |
182.3 g/mol |
IUPAC-Name |
lithium;4,4-dimethylpentan-2-ylbenzene |
InChI |
InChI=1S/C13H19.Li/c1-11(10-13(2,3)4)12-8-6-5-7-9-12;/h5-9H,10H2,1-4H3;/q-1;+1 |
InChI-Schlüssel |
QGSYOHVHGATAAS-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[C-](CC(C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



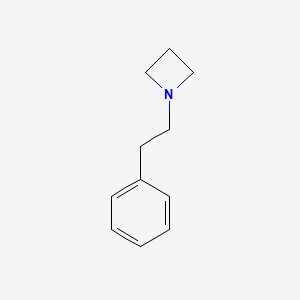
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
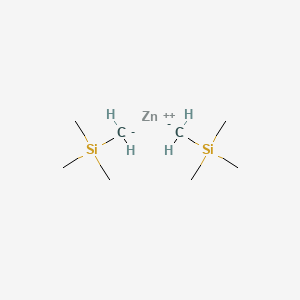
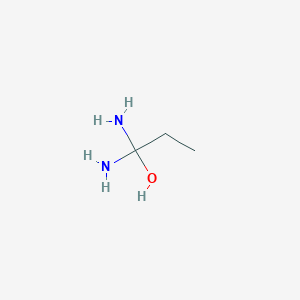
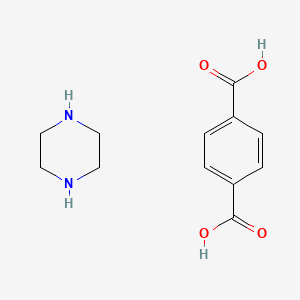


![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
